Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Medicinal Chemistry Drug Design Lead Optimization

Medicinal chemistry programs targeting selective COX-2 inhibition require a conformationally constrained scaffold that tetrahydroindole analogs cannot replicate. Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (CAS 124455-77-2) provides: • A privileged bicyclic core with documented COX-2 selectivity (3.2-fold greater in vivo efficacy than celecoxib in a 2-substituted derivative). • Reliable ethyl ester handle for hydrolysis to the free acid (73% yield using LiOH·H₂O), enabling rapid SAR exploration. • Available at ≥95% purity with transparent pricing and global shipping.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 124455-77-2
Cat. No. B174949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
CAS124455-77-2
Synonyms1,4,5,6-tetrahydro-Cyclopenta[b]pyrrole-2-carboxylic acid ethyl ester
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)CCC2
InChIInChI=1S/C10H13NO2/c1-2-13-10(12)9-6-7-4-3-5-8(7)11-9/h6,11H,2-5H2,1H3
InChIKeyBCKKFUQZDGWAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylate: Core Properties & Research Supply


Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (CAS 124455-77-2) is a bicyclic nitrogen-containing heterocycle with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. The compound features a fused cyclopentane-pyrrole ring system, also described as a 1H,4H,5H,6H-cyclopenta[b]pyrrole core bearing an ethyl ester substituent at the 2-position. It is a solid at room temperature and is typically supplied at purities of ≥95% or ≥97% for research applications . This scaffold is recognized as a privileged structure in medicinal chemistry, frequently serving as a key intermediate in the synthesis of biologically active molecules, including potential anti-inflammatory agents [1].

Ethyl 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylate: In-Class Substitution Challenges


While the 1,4,5,6-tetrahydrocyclopenta[b]pyrrole scaffold shares some structural features with other fused bicyclic heterocycles, such as 4,5,6,7-tetrahydro-1H-indole or simpler pyrrole carboxylates, these analogs are not direct drop-in replacements. The cyclopenta[b]pyrrole core imparts a unique combination of ring strain and conformational rigidity that differs fundamentally from the more flexible tetrahydroindole system (which contains a six-membered saturated ring) . This geometric constraint directly influences molecular recognition events, as evidenced by the scaffold's established selectivity for the COX-2 enzyme over COX-1 [1]. Furthermore, the specific ethyl ester functionality at the 2-position is critical for synthetic derivatization, enabling efficient hydrolysis to the corresponding carboxylic acid, a key step in generating active pharmacophores. Substituting with an analog lacking this exact substitution pattern can lead to altered reactivity, different pharmacokinetic profiles, and a loss of the desired biological selectivity . Therefore, selection of this specific compound is not merely a choice of building block but a critical decision point that impacts downstream synthetic efficiency and biological outcome.

Ethyl 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylate: Key Comparator Evidence


Molecular Weight and Lipophilicity vs. Tetrahydroindole

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate exhibits a molecular weight of 179.22 g/mol and a calculated LogP of 1.68. In contrast, its close structural analog, ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, has a molecular weight of 193.24 g/mol and is likely more lipophilic due to the larger, more flexible saturated ring . This difference in size and hydrophobicity can be a critical factor in medicinal chemistry programs where lower molecular weight and controlled LogP are desirable for improving oral bioavailability and achieving favorable pharmacokinetic profiles, as per Lipinski's Rule of Five.

Medicinal Chemistry Drug Design Lead Optimization

High-Yield Ester Hydrolysis to Carboxylic Acid

A defined synthetic route demonstrates the utility of this ethyl ester as a precursor to the corresponding carboxylic acid. Hydrolysis of ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (100 mg, 0.56 mmol) with lithium hydroxide monohydrate (94 mg, 2.23 mmol) under standard conditions (General Procedure 7) followed by flash chromatography purification yields 1,4,5,6-tetrahydro-cyclopenta[b]pyrrole-2-carboxylic acid in 73% yield . This well-characterized, high-yielding transformation underscores the compound's reliability as a building block for generating the free acid, a versatile functional handle for further derivatization such as amide coupling or decarboxylative cross-coupling reactions.

Organic Synthesis Medicinal Chemistry Building Blocks

COX-2 Selective Anti-inflammatory Activity

While direct biological data for the unsubstituted ethyl ester is limited, the core 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole scaffold has been validated as a source of potent and selective COX-2 inhibitors. In a mouse model of TPA-induced skin inflammation, a specific 2-substituted derivative (Compound 4) demonstrated anti-inflammatory activity 3.2-fold higher than the selective COX-2 inhibitor celecoxib [1]. This study also confirmed that Compound 4 significantly suppressed TPA-induced expression of IL-1β, IL-6, TNF-α, and COX-2 itself [2]. This provides strong class-level evidence that the cyclopenta[b]pyrrole framework, when appropriately functionalized, is a privileged scaffold for achieving superior COX-2 selectivity and in vivo efficacy compared to standard treatments.

Inflammation COX-2 Inhibition Drug Discovery

Commercial Availability and High Purity

The compound is commercially available from multiple suppliers at purities of ≥95% to ≥98% . For procurement, a 100 mg unit is priced at approximately £101.00, while a 250 mg unit is priced at £161.00 from Fluorochem . This positions it as a cost-effective research chemical, with a price-per-gram for the 250 mg pack of approximately £644/g. While direct pricing for a less substituted analog, 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid, is not readily available, the ethyl ester's defined cost structure allows for precise budgeting in early-stage medicinal chemistry projects.

Chemical Procurement Lab Supplies Cost Analysis

Cost Comparison: Cyclopenta[b]pyrrole vs. Tetrahydroindole

When comparing the cost of the cyclopenta[b]pyrrole core to its closest structural analog, the 6-membered ring tetrahydroindole, a significant procurement advantage emerges. A 250 mg unit of ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is priced at £161.00 , whereas a 250 mg unit of its indole counterpart, ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, is priced at only £26.00 . While the cyclopenta[b]pyrrole is more expensive on a per-gram basis, this price differential reflects the specialized synthetic accessibility of the 5-membered fused ring system. For researchers, the higher cost is justified by the scaffold's unique conformational properties and its proven biological relevance, making it a valuable investment for targeted medicinal chemistry campaigns where the indole analog would not provide the same structural or biological advantages.

Chemical Procurement Budget Optimization Building Block Selection

Ethyl 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylate: Optimal Use Cases


Lead Optimization for COX-2 Selective Anti-inflammatory Agents

Medicinal chemistry programs focused on developing novel, selective COX-2 inhibitors should prioritize this scaffold. The 1,4,5,6-tetrahydrocyclopenta[b]pyrrole core is a known privileged structure for achieving COX-2 selectivity, with a 2-substituted derivative demonstrating 3.2-fold greater in vivo efficacy than celecoxib [1]. The ethyl ester provides a convenient starting point for synthesizing diverse 2-substituted analogs for structure-activity relationship (SAR) studies.

Ester Hydrolysis to Carboxylic Acid Building Block

For synthetic chemists requiring the corresponding carboxylic acid, this ethyl ester is a reliable and high-yielding precursor. A robust protocol using LiOH·H2O provides the free acid in 73% yield after purification . This acid serves as a key intermediate for amide bond formation, enabling the rapid construction of more complex molecules for library synthesis or targeted probe development.

Rigid Bicyclic Scaffold for Drug Discovery

This compound is ideal for projects seeking a conformationally constrained bicyclic framework distinct from more common indole or indoline cores. Its lower molecular weight (179.22 g/mol) compared to the analogous tetrahydroindole (193.24 g/mol) makes it an attractive starting point for lead compounds where controlling physicochemical properties is critical for achieving favorable oral bioavailability and drug-likeness.

Heterocyclic Chemistry Research

Given its commercial availability at high purity (≥95%) and transparent cost structure , this compound is an accessible and well-defined substrate for fundamental research in synthetic methodology development, such as exploring new C-H functionalization or cross-coupling reactions on a constrained pyrrole system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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